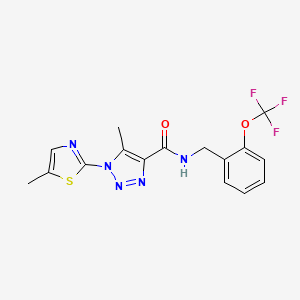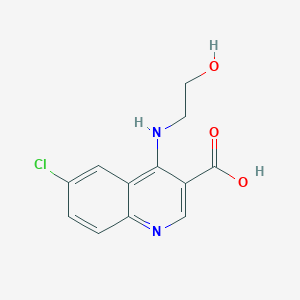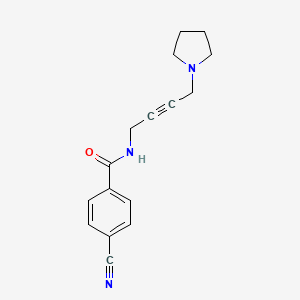
4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a chemical compound. It has been mentioned in the context of insecticides targeting the ryanodine receptor (RyR), a promising target for the development of novel insecticides .
Synthesis Analysis
The synthesis of compounds similar to 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is often used by medicinal chemists to create compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide likely includes a pyrrolidine ring . This five-membered ring is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Marine Sponge-Derived Alkaloids
A study highlighted the isolation of new pyrrole-2-aminoimidazole (P-2-AI) alkaloids from the marine sponge Agelas dendromorpha, showcasing the potential of marine-derived compounds for cytotoxic activity research (Supriya Tilvi et al., 2010).
Electrical Conductivity of Polyamides
Research on a cyano-substituted polyamide derived from 1,4-bis(2-cyano-2-carboxyvinyl)benzene explored its electrical conductivity, revealing significant insights into the material's semiconducting properties and potential applications in electronics (C. Krontiras et al., 1994).
Heterocyclic Synthesis
Another study focused on the synthesis of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, from benzo[b]thiophen-2-yl-hydrazonoesters, indicating the versatility of such compounds in creating pharmacologically active molecules (R. Mohareb et al., 2004).
Melanoma Cytotoxicity of Benzamides
A study on alkylating benzamides with melanoma cytotoxicity provided insights into the development of targeted drug delivery systems for melanoma therapy, emphasizing the potential of benzamide derivatives in cancer treatment (Markus Wolf et al., 2004).
Novel Ring Systems of Pharmaceutical Interest
Research into pyrrolo[3′,2′:4,5]thiopyrano[3,2-b]pyridin-2-ones highlighted the synthesis of new ring systems, with certain derivatives showing inhibitory activity against cancer cell lines, showcasing the importance of developing novel compounds for cancer research (P. Barraja et al., 2012).
Anticancer Activity of Indenopyridine Derivatives
A study on the synthesis and anticancer activity of novel indenopyridine derivatives against the breast cancer cell line MCF7 revealed that some compounds exhibited higher potency than the reference drug Doxorubicin, indicating significant potential in cancer treatment (M. Ghorab et al., 2012).
Mécanisme D'action
Target of Action
Compounds containing similar moieties such as imidazole and pyrrolidine have been known to exhibit a broad range of biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Compounds with similar structures have been shown to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
4-cyano-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-13-14-5-7-15(8-6-14)16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODNTBCMUWCYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

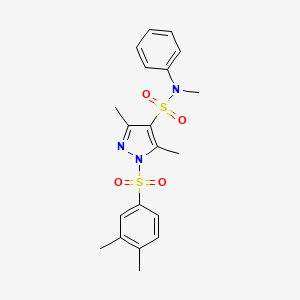
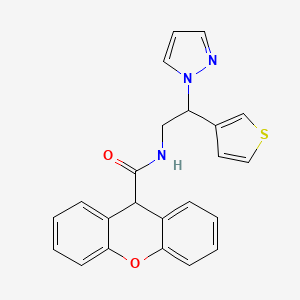

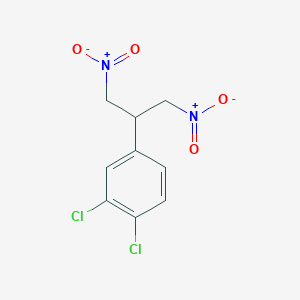

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2998957.png)
![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)
